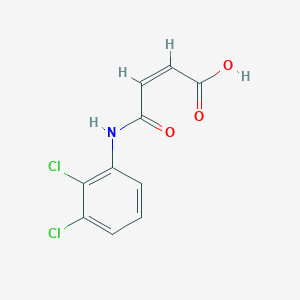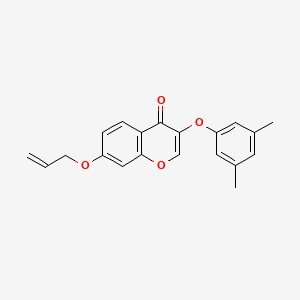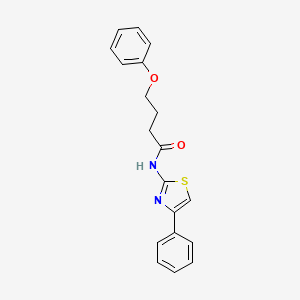![molecular formula C21H18BrNO4S B3751736 ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3751736.png)
ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Descripción general
Descripción
ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a bromophenoxy group, an acetamido group, and a phenyl group attached to a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 3-bromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(3-bromophenoxy)acetate.
Acetamidation: The intermediate is then reacted with acetamide in the presence of a catalyst to form ethyl 2-[2-(3-bromophenoxy)acetamido]acetate.
Thiophene ring formation: The final step involves the cyclization of the intermediate with a suitable thiophene precursor under acidic conditions to form this compound.
Industrial production methods typically involve optimization of these steps to increase yield and purity, using large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with a bromine atom at a different position on the phenoxy group.
ETHYL 2-[2-(3-CHLOROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE: This compound has a chlorine atom instead of a bromine atom on the phenoxy group.
ETHYL 2-[2-(3-BROMOPHENOXY)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a methyl group instead of a phenyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 2-[[2-(3-bromophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4S/c1-2-26-21(25)17-12-18(14-7-4-3-5-8-14)28-20(17)23-19(24)13-27-16-10-6-9-15(22)11-16/h3-12H,2,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHCDWOFJGZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3751653.png)
![(2Z)-6-METHYL-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE](/img/structure/B3751656.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B3751663.png)



![6-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]hexanoic acid](/img/structure/B3751695.png)


![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B3751727.png)
![4-[oxo(phenyl)acetyl]-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B3751738.png)


![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3751753.png)
